molecular formula C20H21Cl2NO4S B2854616 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 445228-97-7

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2854616
CAS No.: 445228-97-7
M. Wt: 442.35
InChI Key: DPJWSTUVOMIBJC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a complex structure that includes a benzothiophene core, which is known for its biological activity, and a dichlorophenoxyacetyl group, which is often associated with herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile under acidic conditions.

    Introduction of the Dichlorophenoxyacetyl Group: This step involves the acylation of the benzothiophene core with 2,4-dichlorophenoxyacetic acid or its derivatives using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit herbicidal activity due to the presence of the dichlorophenoxyacetyl group, which is known to disrupt plant growth.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, particularly as an anti-inflammatory or anticancer agent, given the biological activity associated with benzothiophene derivatives.

Industry

Industrially, this compound might be used in the development of new agrochemicals or pharmaceuticals, leveraging its complex structure to create products with specific desired properties.

Mechanism of Action

The mechanism of action for Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. For instance, as a herbicide, it might inhibit key enzymes involved in plant growth. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the 6-methyl group on the benzothiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets or undergoes chemical reactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 445228-97-7) is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a benzothiophene core linked to a dichlorophenoxyacetyl group, which is often associated with herbicidal properties. This article explores its biological activity, including potential applications in medicinal chemistry and agriculture.

The biological activity of this compound can be attributed to its structural components:

  • Benzothiophene Core : Known for various pharmacological effects, including anti-inflammatory and anticancer activities.
  • Dichlorophenoxyacetyl Group : Typically exhibits herbicidal properties by interfering with plant growth mechanisms.

Medicinal Chemistry

Research indicates that derivatives of benzothiophene compounds can exhibit significant therapeutic effects:

  • Analgesic Activity : Studies have shown that related compounds demonstrate analgesic effects surpassing standard analgesics like metamizole when tested using the "hot plate" method on mice .
  • Anti-inflammatory Properties : The compound could potentially modulate inflammatory pathways due to its structural similarities with known anti-inflammatory agents.

Agricultural Applications

The herbicidal potential of the dichlorophenoxyacetyl moiety suggests applications in agriculture:

  • Herbicidal Activity : Compounds containing similar structures have been documented to disrupt key enzymatic processes in plants, leading to growth inhibition.

Synthesis and Evaluation

  • Synthesis : The synthesis typically involves multiple steps, including the formation of the benzothiophene core followed by acylation with 2,4-dichlorophenoxyacetic acid. This process utilizes coupling reagents like DCC or EDC under basic conditions.
  • Biological Evaluation : In vitro studies have assessed the potency of various derivatives against specific biological targets, such as nuclear receptors. For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene have been characterized as modulators of RORγt (retinoic acid receptor-related orphan receptor gamma t), indicating their potential in treating autoimmune diseases .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundAnalgesic, Anti-inflammatory
4,5,6,7-Tetrahydro-benzothiophene derivativesModulators of RORγt
2-(2,4-Dichlorophenoxy)acetic acid analogsHerbicidal

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO4S/c1-3-26-20(25)18-13-6-4-11(2)8-16(13)28-19(18)23-17(24)10-27-15-7-5-12(21)9-14(15)22/h5,7,9,11H,3-4,6,8,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJWSTUVOMIBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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